molecular formula C7H14N2S B097888 1,3-dimethyl-1,3-diazepane-2-thione CAS No. 16597-36-7

1,3-dimethyl-1,3-diazepane-2-thione

Cat. No.: B097888
CAS No.: 16597-36-7
M. Wt: 158.27 g/mol
InChI Key: FNTZFTBFBDSSGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-1,3-diazepane-2-thione is a heterocyclic compound with the molecular formula C7H14N2S. This compound is part of the diazepine family, which is characterized by a seven-membered ring containing two nitrogen atoms. The presence of the thione group (C=S) in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-1,3-diazepane-2-thione typically involves the reaction of hexahydro-1,3-diazepine with sulfur. One common method is the reaction of hexahydro-1,3-diazepine with carbon disulfide (CS2) in the presence of a base, such as sodium hydroxide (NaOH), to form the thione derivative. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-1,3-diazepane-2-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The hydrogen atoms on the nitrogen atoms can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Alkylating agents like methyl iodide (CH3I) or benzyl chloride (C6H5CH2Cl) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: N-alkyl or N-aryl derivatives.

Scientific Research Applications

1,3-dimethyl-1,3-diazepane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-1,3-diazepane-2-thione involves its interaction with various molecular targets and pathways. The thione group can act as a nucleophile, participating in various chemical reactions. In biological systems, the compound may interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

1,3-dimethyl-1,3-diazepane-2-thione can be compared with other similar compounds, such as:

    1,3-Diazepin-2-one, hexahydro-1,3-dimethyl-: This compound has a carbonyl group (C=O) instead of a thione group (C=S), which affects its reactivity and applications.

    1,3-Diazepin-2-thione, hexahydro-1,3-diphenyl-: This compound has phenyl groups attached to the nitrogen atoms, which can influence its chemical properties and biological activities.

The uniqueness of this compound lies in its thione group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

16597-36-7

Molecular Formula

C7H14N2S

Molecular Weight

158.27 g/mol

IUPAC Name

1,3-dimethyl-1,3-diazepane-2-thione

InChI

InChI=1S/C7H14N2S/c1-8-5-3-4-6-9(2)7(8)10/h3-6H2,1-2H3

InChI Key

FNTZFTBFBDSSGA-UHFFFAOYSA-N

SMILES

CN1CCCCN(C1=S)C

Canonical SMILES

CN1CCCCN(C1=S)C

16597-36-7

Synonyms

Hexahydro-1,3-dimethyl-1H-1,3-diazepine-2-thione

Origin of Product

United States

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